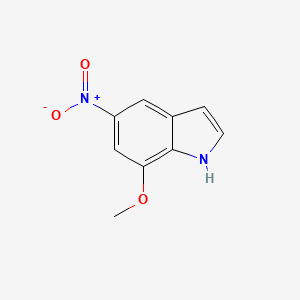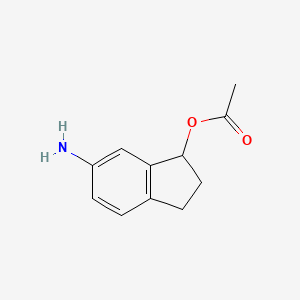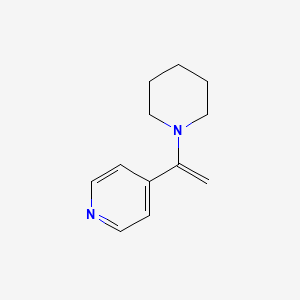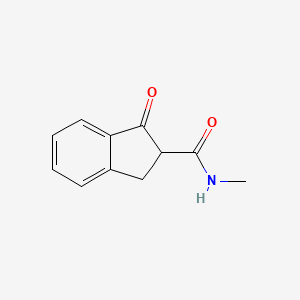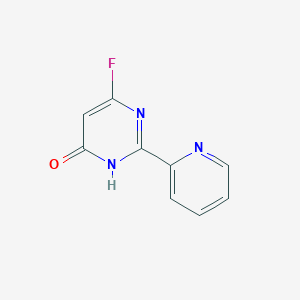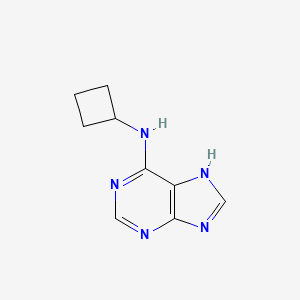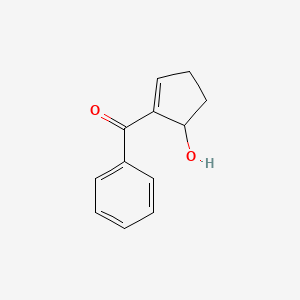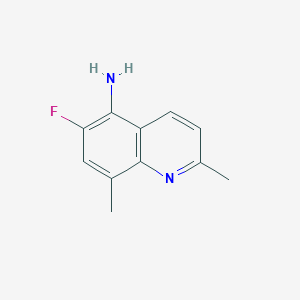
6-Fluoro-2,8-dimethylquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,8-dimethylquinolin-5-amine: is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Fluoro-2,8-dimethylquinolin-5-amine involves the cyclization of appropriate precursors. For example, starting with 2,8-dimethylquinoline, the introduction of a fluorine atom at the 6-position can be achieved through electrophilic fluorination. The amine group at the 5-position can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom and the amine group can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 6-Fluoro-2,8-dimethylquinolin-5-amine is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Fluorinated quinolines have shown promise in inhibiting various enzymes, making them valuable in drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as an antibacterial, antiviral, and antineoplastic agent. Fluorinated quinolines are known for their broad-spectrum activity against various pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2,8-dimethylquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to bind to these targets, increasing its potency and selectivity. The amine group can form hydrogen bonds with the target, further stabilizing the interaction. This combination of features allows the compound to effectively inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 6-Fluoro-2-methylquinolin-4-amine
- 7-Fluoro-2-methylquinolin-4-amine
- 6-Fluoro-2,8-dimethyl-5-nitroquinoline
- 6-Fluoro-8-methylquinolin-4-amine
Comparison: 6-Fluoro-2,8-dimethylquinolin-5-amine is unique due to the specific positioning of the fluorine atom and the amine group. This configuration provides distinct electronic and steric properties, enhancing its reactivity and biological activity compared to other similar compounds. The presence of two methyl groups also contributes to its unique chemical behavior, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11FN2 |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
6-fluoro-2,8-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H11FN2/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,13H2,1-2H3 |
Clé InChI |
CBOPRQBOEZNSKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


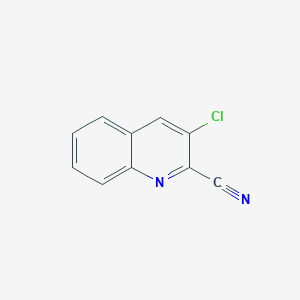
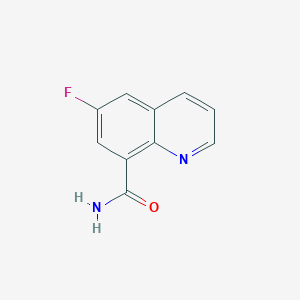
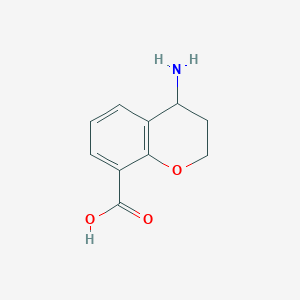

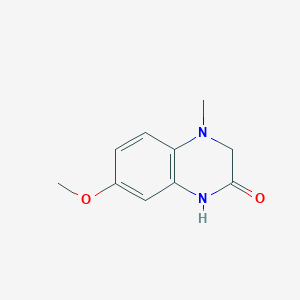
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
